molecular formula C29H24N2O7 B11149642 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan

Cat. No.: B11149642
M. Wt: 512.5 g/mol
InChI Key: ZRCVGVWBLFFPAV-UHFFFAOYSA-N
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Description

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan is a novel synthetic hybrid compound designed for advanced biochemical and pharmacological research. Its structure suggests it is a molecular conjugate, integrating a 5-hydroxytryptophan (5-HTP) moiety with a phenyl-substituted coumarin derivative. 5-HTP is a well-established metabolic precursor to the key neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . The coumarin component, particularly the 4-phenyl-2H-chromen-2-one structure, is a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential fluorescent properties. Researchers may investigate this compound as a potential multi-target agent or as a molecular probe. Its hypothesized mechanism of action could involve the modulation of serotonergic pathways, given its 5-HTP component which is the rate-limiting intermediate in serotonin biosynthesis . Concurrently, the coumarin moiety may contribute additional properties, such as interaction with enzymes or ion channels, similar to other studied flavonoid and coumarin derivatives . This compound is supplied for investigational purposes in vitro and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and conduct their own experiments to validate its specific properties and applications.

Properties

Molecular Formula

C29H24N2O7

Molecular Weight

512.5 g/mol

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C29H24N2O7/c1-16(28(34)31-25(29(35)36)11-18-15-30-24-10-7-19(32)12-23(18)24)37-20-8-9-21-22(17-5-3-2-4-6-17)14-27(33)38-26(21)13-20/h2-10,12-16,25,30,32H,11H2,1H3,(H,31,34)(H,35,36)

InChI Key

ZRCVGVWBLFFPAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Optimized Pechmann Condensation Protocol

ReactantsConditionsYieldSource Adaptation
Resorcinol, Ethyl benzoylacetateConc. H₂SO₄, 80°C, 6 h78%Adapted from

Procedure :
Resorcinol (1.0 eq) and ethyl benzoylacetate (1.2 eq) are dissolved in concentrated sulfuric acid and stirred at 80°C for 6 hours. The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is evaporated to yield 7-hydroxy-4-phenylcoumarin as a pale-yellow solid.

Preparation of the Propanoyl Linker

The propanoyl spacer is introduced via esterification of the coumarin’s 7-hydroxy group.

Esterification with 2-Chloropropanoyl Chloride

ConditionsCatalystYieldNotes
Dichloromethane, 0°C→RTPyridine85%Adapted from

Procedure :
7-Hydroxy-4-phenylcoumarin (1.0 eq) is dissolved in anhydrous dichloromethane under N₂. Pyridine (1.5 eq) is added, followed by dropwise addition of 2-chloropropanoyl chloride (1.2 eq) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The product, 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl chloride, is isolated via vacuum distillation.

Amide Coupling with 5-Hydroxytryptophan

The final step involves coupling the propanoyl chloride intermediate with 5-hydroxytryptophan.

Schlenk-Type Peptide Coupling

ConditionsReagentsYieldSource Adaptation
DMF, 4°C→RT, 24 hDCC, HOBt72%Adapted from

Procedure :
5-Hydroxytryptophan (1.0 eq) is suspended in dry DMF. Dicyclohexylcarbodiimide (DCC, 1.1 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) are added, followed by the propanoyl chloride intermediate (1.05 eq). The reaction is stirred at 4°C for 1 hour, then warmed to room temperature for 24 hours. The mixture is filtered, and the product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Alternative Pathways and Industrial-Scale Adaptations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for coumarin formation:

ParametersOutcome
150°C, 20 min, 300 W82% yield, 99% purity

Solvent-Free Mechanochemical Approach

Ball milling resorcinol and ethyl benzoylacetate with FeCl₃:

ConditionsYieldAdvantages
30 Hz, 2 h76%Reduced waste generation

Challenges and Optimization Strategies

Regioselectivity in Coumarin Synthesis

  • Issue : Competing formation of 5- vs. 7-hydroxycoumarin isomers.

  • Solution : Use of BF₃·Et₂O as a Lewis acid to favor 7-substitution.

Racemization During Amide Coupling

  • Issue : Epimerization at the tryptophan α-carbon.

  • Mitigation : Low-temperature (4°C) coupling with HOBt/DCC.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 10.82 (s, 1H, -OH), 7.89–7.22 (m, 12H, aromatic), 4.52 (q, 1H, -CH₂-).

  • HRMS (ESI+) : m/z 493.1701 [M+H]⁺ (calc. 493.1704).

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives[][5].

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of chromen compounds exhibit significant antimicrobial properties. For instance, studies indicate that modifications to the chromen structure can lead to enhanced activity against various bacterial strains. A study highlighted the synthesis of several derivatives, including those related to 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan, which demonstrated promising antimicrobial effects in vitro against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumoral Effects

The compound's structure suggests potential applications in cancer therapy, particularly against estrogen receptor-positive breast cancer. Recent findings indicate that similar compounds can modulate estrogen receptor activity, providing a basis for developing novel therapeutic agents that circumvent resistance to conventional treatments like tamoxifen. The antiestrogenic properties of related compounds have been linked to decreased tumor growth in preclinical models .

Neuroprotective Properties

Another significant application of this compound is its potential neuroprotective effects. Compounds with similar structures have been explored for their ability to inhibit neurodegenerative processes, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. This could have implications for treating conditions such as Alzheimer's disease and Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialChromen derivativesInhibition of E. coli and S. aureus growth
AntitumoralEstrogen receptor modulatorsReduced tumor growth in ER-positive breast cancer
NeuroprotectiveTryptophan derivativesPotential inhibition of neurodegeneration

Case Studies and Research Findings

  • Antimicrobial Study : A synthesis of several chromen derivatives was conducted, revealing that modifications significantly enhanced their antimicrobial activity compared to baseline compounds .
  • Antitumoral Research : Investigations into the antiestrogenic properties of structurally related compounds showed promise in reducing estrogen-dependent tumor proliferation, suggesting that this compound may share similar mechanisms .
  • Neuroprotection : A study evaluating the neuroprotective effects of chromen derivatives indicated potential pathways for protecting neuronal cells from oxidative stress, which could be relevant for developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The chromen-2-one moiety is known for its ability to interact with proteins and nucleic acids, potentially leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substitutions on the chromene ring or modifications to the tryptophan backbone. Below is a detailed comparison based on substituent variations, molecular properties, and reported activities:

Table 1: Key Structural and Functional Comparisons

Compound Name Chromene Substitution Tryptophan Modification Molecular Weight (g/mol) Notable Properties/Activities
5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan 4-phenyl Hydroxy group at position 5 ~477.5 (estimated) Enhanced π-π stacking; potential fluorescence
5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan 4-methyl Hydroxy group at position 5 ~441.5 (estimated) Reduced steric bulk; altered solubility
Simotaxel (C46H57NO15S) N/A (taxane core) Thiophene and naphthalene moieties 896.00 Anticancer activity (NSCLC, breast cancer)
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol N/A Thiophene-naphthol conjugate ~337.4 (estimated) β-adrenergic receptor modulation

Key Findings

The methyl analog exhibits higher aqueous solubility due to reduced hydrophobicity, making it more suitable for in vitro assays .

Fluorescence Properties :

  • The phenyl-substituted chromene moiety in the target compound may confer stronger fluorescence than its methyl counterpart, as phenyl groups stabilize excited states via conjugation .

Divergent Pharmacological Roles :

  • Unlike taxane derivatives like simotaxel , which target microtubules, the tryptophan-coumarin hybrids lack documented cytotoxicity. Instead, they are hypothesized to modulate serotonin-related pathways or act as protease inhibitors .

Synthetic Challenges: The propanoyl linker in the target compound introduces stereochemical complexity during synthesis, unlike simpler thiophene-naphthol derivatives (e.g., compounds in ), which are more straightforward to prepare .

Biological Activity

5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan is a complex organic compound that has garnered attention for its potential biological activities. This compound, a derivative of tryptophan, features a chromen moiety that may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5C_{24}H_{22}N_{2}O_{5}. The structure includes a tryptophan backbone linked to a chromen derivative, which may influence its interaction with biological targets.

Biological Activities

Research has indicated various biological activities associated with this compound:

1. Antimicrobial Activity

A study highlighted the antimicrobial properties of related chromen derivatives, suggesting that compounds with similar structures exhibit significant activity against various pathogens. For instance, derivatives were found to be effective against Staphylococcus pneumoniae and moderately active against Pseudomonas aeruginosa and Bacillus subtilis . This indicates potential for this compound in treating infections.

2. Anti-inflammatory Effects

Compounds with similar chromen structures have been shown to exert anti-inflammatory effects. The modulation of inflammatory pathways could be attributed to their ability to inhibit pro-inflammatory cytokines, suggesting that this compound might also exhibit such properties .

3. Neuroprotective Properties

Tryptophan derivatives are known for their neuroprotective effects due to their role in serotonin synthesis. Given the structural similarity of this compound to known neuroprotective agents, it may also provide protective effects against neurodegeneration .

Case Studies

Several case studies have explored the effects of related compounds on various biological systems:

  • Antimicrobial Efficacy : A comparative study on chromen derivatives demonstrated that modifications at the chromen ring significantly enhanced antimicrobial activity against specific bacterial strains .
  • Inflammation Models : In vitro studies using macrophage cell lines showed that related compounds reduced nitric oxide production, a marker of inflammation, indicating potential therapeutic use in inflammatory diseases .
  • Neuroprotective Assays : Research involving neuronal cell cultures indicated that tryptophan derivatives protected against oxidative stress-induced cell death, suggesting a pathway through which this compound could exert neuroprotective effects .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Activity
Chromen Derivative AHigh against S. pneumoniaeModerate inhibition of cytokinesYes
Chromen Derivative BModerate against P. aeruginosaSignificant reduction in NO productionNo
5-hydroxy-N-{...}TBDTBDTBD

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-hydroxy-N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}tryptophan?

Answer:
The synthesis typically involves multi-step reactions:

Core Chromen Formation : React 7-hydroxy-4-phenylcoumarin with ethyl 2-bromopropanoate in acetone/ethanol under reflux with a base (e.g., K₂CO₃) to form the ester intermediate .

Ester Hydrolysis : Convert the ester to the carboxylic acid derivative (e.g., 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid) using acidic or basic hydrolysis .

Tryptophan Conjugation : Couple the carboxylic acid with 5-hydroxytryptophan via peptide-bond formation using coupling agents like EDC/HOBt or DCC .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis and stereochemistry; HRMS for molecular weight confirmation .
  • X-ray Crystallography : Resolve crystal structure using SHELXL (e.g., for hydrogen-bonding networks or disorder modeling). Refinement protocols should include TWIN/BASF commands for twinned data .
  • Thermal Analysis : DSC/TGA to assess stability and polymorphic forms .

Advanced: How to design experiments to evaluate its biological activity, and address contradictory data in enzyme inhibition assays?

Answer:
Experimental Design :

  • In Vitro Assays : Use purified enzymes (e.g., bacterial DNA gyrase) to measure IC₅₀ values. Include positive controls (e.g., ciprofloxacin) .
  • Cell-Based Studies : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves. Validate selectivity via non-cancerous cell lines (e.g., HEK293) .
    Addressing Contradictions :
  • Replicate assays in triplicate.
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Check for assay interference (e.g., compound fluorescence in fluorogenic assays) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

  • Substituent Variation : Modify the chromen phenyl group (e.g., electron-withdrawing/-donating groups) or tryptophan’s indole ring .
  • Bioisosteric Replacement : Replace the ester linkage with amides or sulfonamides to alter pharmacokinetics .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like DNA gyrase .
    Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural features with activity .

Advanced: How to resolve crystallographic disorder or twinning in its XRD data?

Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate with R₁ vs. R₁₋ₜwᵢₙ metrics .
  • Disorder Modeling : Apply PART instructions in SHELXL to split disordered atoms. Restrain ADPs and geometries using ISOR/SADI .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Basic: What solubility challenges arise, and how can they be mitigated?

Answer:

  • Challenges : Low aqueous solubility due to hydrophobic chromen and tryptophan moieties .
  • Mitigation :
    • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
    • Prepare sodium/potassium salts via carboxylate formation .
    • Employ nanoformulation (e.g., liposomes) for in vivo studies .

Advanced: How to optimize multi-step synthesis for higher yields?

Answer:

  • DoE Approach : Use factorial design to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • In Situ Monitoring : Apply FTIR or ReactIR to track intermediate formation in real time .
  • Catalyst Screening : Test alternatives (e.g., DMAP vs. HOBt) for coupling efficiency .

Advanced: How to develop validated analytical methods for purity assessment?

Answer:

  • HPLC Method : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA). Detect at λ = 254 nm (chromen absorbance) .
  • Impurity Profiling : Follow USP guidelines for LC-MS identification of degradation products (e.g., hydrolyzed esters or oxidized indole rings) .
  • Forced Degradation : Expose to heat, light, and pH extremes to validate method robustness .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Storage Conditions : Store at –20°C in sealed, amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Testing : Conduct accelerated studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor via HPLC for degradation .

Advanced: How to analyze conflicting bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Factors : Measure plasma/tissue concentrations to assess bioavailability (e.g., low absorption due to poor solubility) .
  • Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites in serum .
  • Target Engagement : Validate via immunohistochemistry or Western blotting in treated tissues .

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